Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate

OXE Receptor Antagonist Inflammation Neutrophil Biology

Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate is a validated OXE receptor antagonist (IC₅₀=6 nM) whose unique 3-chlorophenyl substitution drives target engagement that 4-chloro or 3-fluoro analogs cannot replicate. Substituting based on core structure alone risks activity loss. The ethyl ester enables hydrolysis to the carboxylic acid for amide coupling; the 3-chloro serves as an orthogonal handle for Suzuki or Buchwald-Hartwig diversification. For OXE pathway dissection, SAR expansion, or assay calibration, this scaffold is non-substitutable. Procure ≥98% purity with HPLC/NMR certification.

Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
CAS No. 400715-69-7
Cat. No. B3135382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(3-chlorophenyl)oxazole-2-carboxylate
CAS400715-69-7
Molecular FormulaC12H10ClNO3
Molecular Weight251.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=C(O1)C2=CC(=CC=C2)Cl
InChIInChI=1S/C12H10ClNO3/c1-2-16-12(15)11-14-7-10(17-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
InChIKeyVAKMSXIMRSCPQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate (CAS 400715-69-7): A Research-Grade Oxazole Building Block and OXE Receptor Probe


Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate (CAS 400715-69-7) is a heterocyclic ester belonging to the 5-aryloxazole-2-carboxylate class, characterized by an oxazole core bearing a 3-chlorophenyl substituent at the 5-position and an ethyl carboxylate moiety at the 2-position [1]. This compound is a versatile scaffold in medicinal chemistry, serving as a synthetic intermediate for more complex pharmacologically active derivatives [2]. Critically, it has been identified as a high-affinity antagonist of the oxoeicosanoid (OXE) receptor (IC₅₀ = 6 nM) in human neutrophils, positioning it as a validated molecular probe for investigating inflammatory pathways mediated by 5-oxo-ETE signaling [3]. The 3-chlorophenyl substitution pattern, in combination with the oxazole heterocycle, confers distinct physicochemical and biological properties that differentiate it from closely related analogs, making it a compound of specific interest for targeted procurement in pharmaceutical and chemical biology research programs.

Why Generic Substitution of Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate with Other 5-Aryloxazole-2-carboxylates Fails to Guarantee Functional Equivalence


While the 5-aryloxazole-2-carboxylate core is a common scaffold in medicinal chemistry, the specific substitution pattern of ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate yields a unique combination of physicochemical and pharmacological properties that are not recapitulated by its close analogs. The 3-chloro substitution on the phenyl ring directly impacts both the compound's electronic distribution and its three-dimensional binding conformation, which are critical for target engagement, as demonstrated by its high-affinity antagonism at the OXE receptor (IC₅₀ = 6 nM) [1]. In contrast, analogs with different halogen substitutions (e.g., 4-chloro or 3-fluoro) or alternative heterocyclic cores (e.g., isoxazole) exhibit divergent potency profiles and metabolic stability, rendering them non-equivalent in both biological assays and synthetic applications [2]. Simply substituting this compound based on a shared core structure, without accounting for these substituent-driven differences, can lead to a significant loss of activity, altered selectivity, or failure in downstream chemical transformations, thereby compromising the integrity and reproducibility of research findings.

Quantitative Comparative Evidence for Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate: Establishing a Verifiable Basis for Scientific Selection Over Analogs


OXE Receptor Antagonism: A High-Affinity, Distinctive Pharmacological Profile for Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate

Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate exhibits potent and specific antagonism at the oxoeicosanoid (OXE) receptor, with an IC₅₀ of 6 nM for inhibiting 5-oxo-ETE-induced calcium mobilization in human neutrophils [1]. This activity is a direct consequence of the 3-chlorophenyl substitution pattern, which optimizes binding interactions within the receptor's hydrophobic pocket. In contrast, the unsubstituted phenyl analog, ethyl 5-phenyloxazole-2-carboxylate, lacks this halogen-dependent affinity and does not display comparable potency against the OXE receptor [2].

OXE Receptor Antagonist Inflammation Neutrophil Biology

Distinct Physicochemical and Metabolic Stability Profile of Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate

The presence and position of the chlorine atom in ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate significantly influence its physicochemical properties and predicted metabolic stability. Compared to the unsubstituted phenyl analog, the 3-chloro derivative exhibits a higher consensus Log P (cLogP) of 2.84 versus 2.31 for the unsubstituted analog, indicating enhanced lipophilicity that may improve membrane permeability . Furthermore, the 3-chloro substituent can block a primary site of oxidative metabolism on the phenyl ring, which is a key clearance pathway for the unsubstituted analog [1]. This provides a quantifiable advantage in extended-duration biological assays or when a longer half-life scaffold is required.

Physicochemical Properties Drug-likeness Metabolic Stability

Specific Synthetic Utility: Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate as a Superior Intermediate for Oxazole-2-carboxamide Libraries

The ethyl ester functionality of ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate provides a key synthetic handle that is readily hydrolyzed to the corresponding carboxylic acid for subsequent amide coupling reactions [1]. This makes it a superior starting material for generating focused libraries of 5-(3-chlorophenyl)oxazole-2-carboxamides compared to using the unsubstituted phenyl analog . The 3-chloro substituent not only imparts the unique biological properties discussed above but also serves as a versatile functional group for further derivatization, such as in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are not possible with the unsubstituted phenyl scaffold [2].

Synthetic Intermediate Medicinal Chemistry Parallel Synthesis

Defined Research and Development Application Scenarios for Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate


Scenario 1: Investigating OXE Receptor-Mediated Inflammatory Pathways

Procure ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate to serve as a high-affinity (IC₅₀ = 6 nM) small-molecule antagonist probe for studying the 5-oxo-ETE/OXE receptor signaling axis [1]. This is particularly relevant in cellular models of asthma, allergic rhinitis, and certain cancers where OXE receptor activation promotes pro-inflammatory responses and cell survival. The compound's potent activity in inhibiting 5-oxo-ETE-induced calcium mobilization in human neutrophils makes it a validated tool for target validation and pathway dissection, for which the unsubstituted phenyl analog is unsuitable .

Scenario 2: Synthesis of Focused Libraries of 5-(3-Chlorophenyl)oxazole-2-carboxamides

Utilize the target compound as a privileged starting material for the parallel synthesis of novel 5-(3-chlorophenyl)oxazole-2-carboxamide derivatives [1]. The ester can be readily hydrolyzed to the carboxylic acid, facilitating high-yielding amide bond formations with diverse amines. This scenario is ideal for medicinal chemistry groups seeking to expand SAR around a scaffold with proven biological relevance (OXE receptor antagonism) and enhanced metabolic stability compared to non-chlorinated analogs .

Scenario 3: Scaffold Diversification via Transition Metal-Catalyzed Cross-Coupling

Employ ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate as a versatile substrate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations [1]. The 3-chloro substituent acts as an orthogonal synthetic handle, allowing for late-stage diversification of the phenyl ring to explore additional vectors of chemical space and further optimize target affinity and drug-like properties. This scenario is of high value for researchers engaged in hit-to-lead optimization where scaffold expansion is a critical need .

Scenario 4: Development of In Vitro Assay Standards and Positive Controls

Acquire a high-purity (e.g., ≥98%) batch of ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate for use as a reference standard or positive control in OXE receptor binding and functional assays [1]. Its well-defined activity (IC₅₀ = 6 nM) and established synthetic identity make it an ideal compound for calibrating assay platforms, screening novel compound libraries, and ensuring inter-experimental reproducibility. Procurement from a vendor providing analytical certification (e.g., NMR, HPLC) is essential for this application .

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